Lipophilicity Shift vs. Des-Methyl Analogs Confers Distinct CNS-Penetrant Potential
The N-methyl substituent on the piperazine ring of 1-[2-(4-Iodophenoxy)ethyl]-4-methylpiperazine raises its computed XLogP3-AA to 2.4, compared to an estimated value of approximately 1.8 for the des-methyl analog 1-[2-(4-Iodophenoxy)ethyl]piperazine (CAS 401502-52-1) [1]. This 0.6 logP unit increase corresponds to a ~4-fold increase in partition coefficient (logP 2.4 vs 1.8), a property directly correlated with improved passive blood-brain barrier penetration in the context of sigma receptor ligand design [2].
| Evidence Dimension | Computed XLogP3-AA (lipophilicity) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.4 |
| Comparator Or Baseline | 1-[2-(4-Iodophenoxy)ethyl]piperazine (CAS 401502-52-1), XLogP3-AA estimated ~1.8 |
| Quantified Difference | Δ ~0.6 logP units (~4-fold partitioning difference) |
| Conditions | Computed using XLogP3 algorithm, PubChem 2025 release |
Why This Matters
For CNS-targeted radioligand development, a logP between 2 and 3 is often optimal for brain uptake while minimizing nonspecific binding; the methylated compound falls within this window, whereas the des-methyl analog may be suboptimal.
- [1] PubChem. Computed Properties: CID 15616300 (XLogP3-AA = 2.4); CID 16020046 (1-[2-(4-Iodophenoxy)ethyl]piperazine, XLogP3-AA estimated ~1.8). National Center for Biotechnology Information (2025). View Source
- [2] Waterhouse RN. Determination of lipophilicity and its use as a predictor of blood-brain barrier penetration of molecular imaging agents. Mol Imaging Biol. 2003;5(6):376-389. View Source
